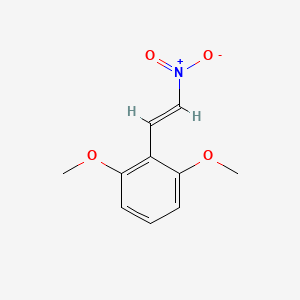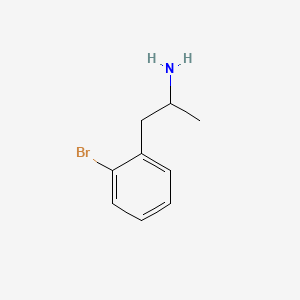
4-Bromo-2-(2-nitrovinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-nitrovinyl)phenol is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the 4-position and a nitroethenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-nitrovinyl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and a suitable solvent such as carbon disulfide, with the reaction being carried out at low temperatures to control the reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-nitrovinyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-bromo-2-[(E)-2-aminoethenyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-nitrovinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-nitrophenol
- 4-bromo-2-[(E)-2-nitrovinyl]phenol
- 4-Bromo-2-(2-nitrovinyl)phenol
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroethenyl group on the phenolic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
61131-72-4 |
|---|---|
Fórmula molecular |
C8H6BrNO3 |
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6BrNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H/b4-3+ |
Clave InChI |
HRTAZQACTBHMGG-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)/C=C/[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1Br)C=C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


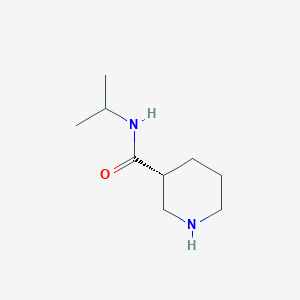

![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

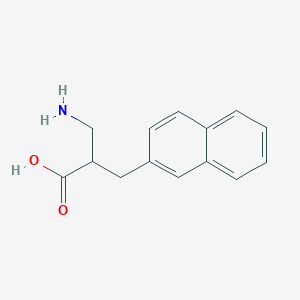
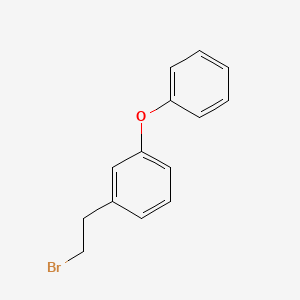
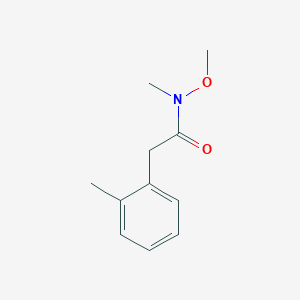


![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)

